7-fluoro-1H-pyrrolo[2,3-c]pyridine
Description
Properties
IUPAC Name |
7-fluoro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDQPDBJDHUSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Fluoro 1h Pyrrolo 2,3 C Pyridine and Its Analogues
Foundational Strategies for the 1H-Pyrrolo[2,3-c]pyridine Core
The construction of the bicyclic 1H-pyrrolo[2,3-c]pyridine (6-azaindole) framework is paramount to accessing its derivatives. Various classical and modern synthetic strategies have been adapted and optimized for this purpose.
Pyrrole (B145914) Annelation Approaches to the Pyridine (B92270) Ring System
One of the most common strategies for synthesizing the 6-azaindole (B1212597) core involves the annelation (fusion) of a pyrrole ring onto a pre-existing pyridine scaffold. A notable example is the scalable and efficient [4+1] cyclization of 3-amino-4-methylpyridines. This method provides a direct route to substituted 6-azaindoles. For instance, the treatment of 3-amino-4-methylpyridines with trifluoroacetic anhydride (TFAA) leads to the formation of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles in a one-pot, metal-free, and catalyst-free reaction that is amenable to large-scale synthesis. chemrxiv.orgenamine.netchemrxiv.orgresearchgate.net The reaction's scope has been explored with various substituted 3-amino-4-methylpyridines, demonstrating its versatility. chemrxiv.orgresearchgate.net
Another approach involves the intramolecular Diels-Alder reaction of oxazoles (IMDAO), which has been developed to provide direct access to 6-azaindoles. This cycloaddition variant offers a novel disconnection for the synthesis of this heterocyclic system. researchgate.net
Acid-Promoted Intramolecular Cyclization Techniques
Acid-catalyzed cyclization is a powerful tool for the formation of the pyrrole ring in azaindole synthesis. A facile method for the synthesis of substituted pyrrolo[2,3-c]pyridine-7-ones has been developed that employs an acid-promoted intramolecular cyclization as the key step. enamine.net While this specific example leads to an oxidized form of the target scaffold, it highlights the potential of acid catalysis in the final ring-closing step. Generally, these reactions proceed via the formation of a reactive intermediate, such as a pyridinium ion, which then undergoes intramolecular attack to form the bicyclic system. The choice of acid and reaction conditions is crucial for achieving high yields and preventing side reactions.
Modified Madelung and Reissert Synthetic Routes
Classical indole syntheses have been adapted for the preparation of azaindole isomers. The Madelung synthesis , which involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures, has been modified for the synthesis of azaindoles. nih.gov However, its application to the 1H-pyrrolo[2,3-c]pyridine system is less common compared to other isomers.
The Reissert synthesis , on the other hand, has been identified as a particularly effective method for preparing 6-azaindole-2-carboxylates. nih.gov This reaction typically involves the condensation of an o-nitrotoluene analog with diethyl oxalate, followed by reductive cyclization. thieme-connect.de The Reissert-Henze reaction, a modification of the classical Reissert reaction, has been employed in a practical and efficient one-pot synthesis of 6-substituted 7-azaindoles (a different isomer), suggesting its potential applicability to the 6-azaindole scaffold with appropriate starting materials. enamine.net
Advanced Functionalization and Fluorination Techniques
Once the 1H-pyrrolo[2,3-c]pyridine core is established, further modifications, including the introduction of a fluorine atom at the 7-position, are necessary. This often involves advanced catalytic methods.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling, Chan-Lam Coupling)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds.
The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between an organoboron compound and a halide or triflate, has been utilized for the synthesis and functionalization of 6-azaindoles. organic-chemistry.orgnih.govtcichemicals.com For instance, N-Boc protected 6-azaindoles have been prepared via a tandem intramolecular C-N and intramolecular Suzuki coupling process. mdpi.comnih.gov This reaction is tolerant of a wide range of functional groups and can be used to introduce aryl or other carbon-based substituents at various positions of the 6-azaindole ring, provided a suitable halo-substituted precursor is available.
The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. organic-chemistry.orgnih.govnih.govst-andrews.ac.uk This reaction is advantageous due to its mild conditions and tolerance of air and moisture. organic-chemistry.orgnih.gov While specific examples of Chan-Lam coupling directly on the 7-position of the 1H-pyrrolo[2,3-c]pyridine are not extensively documented in the readily available literature, its application to other azaindole systems and a wide variety of nitrogen-containing heterocycles suggests its potential for the N-arylation or N-alkenylation of the pyrrole nitrogen or for the introduction of oxygen or nitrogen nucleophiles at a suitably activated position on the pyridine ring. thieme-connect.denih.govrsc.orgwikipedia.org
Below is an interactive data table summarizing representative palladium-catalyzed cross-coupling reactions on azaindole scaffolds.
| Coupling Reaction | Catalyst/Ligand | Substrate | Product | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 5-Bromo-2-methylpyridin-3-amine | 5-Aryl-2-methylpyridin-3-amine | Moderate to Good | nih.gov |
| Suzuki-Miyaura | Pd₂(dba)₃/SPhos | 3-Iodo-6-chloro-N-methyl-7-azaindole | 3,6-Diaryl-N-methyl-7-azaindole | 43-88 | nih.gov |
| Chan-Lam | Cu(OAc)₂ | 4-Fluoroalkylpyrimidin-2(1H)-one | N1-Aryl-4-fluoroalkylpyrimidin-2(1H)-one | High | nih.gov |
C-H Activation and Annulative Coupling Strategies
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials. For the 6-azaindole system, regioselective C-H functionalization of the six-membered ring is challenging due to the higher reactivity of the pyrrole ring. However, a directing group strategy has been successfully employed. For example, the direct C7 arylation of N-methyl 6-azaindole N-oxide has been achieved in good yields, demonstrating the feasibility of functionalizing the C7 position through C-H activation. nih.gov
Rhodium-catalyzed annulation reactions represent another advanced strategy. For instance, the [4+2] annulation of N-pyridinyl enaminones with internal alkynes via C-H bond activation provides a route to iminopyranes, showcasing the potential of such catalytic systems in building complex heterocyclic structures. nih.gov Similarly, rhodium(III)-catalyzed annulation of 4-aminopyridines with alkynes has been explored for the synthesis of azaindoles. nih.govrsc.org These annulative coupling strategies offer a convergent approach to construct the fused ring system with a high degree of complexity in a single step.
The introduction of a fluorine atom onto the 1H-pyrrolo[2,3-c]pyridine scaffold, particularly at the 7-position, remains a synthetic challenge with limited direct examples in the literature. Potential strategies could involve late-stage electrophilic fluorination of the electron-rich pyrrole ring, although controlling the regioselectivity would be a key challenge. Alternatively, nucleophilic fluorination of a pre-functionalized 7-halo-1H-pyrrolo[2,3-c]pyridine could be a viable route. The development of direct and efficient methods for the synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine is an active area of research, driven by the potential of this compound in various applications.
Regioselective Introduction of Fluorine and Other Substituents
The introduction of a fluorine atom onto the pyridine ring of a 6-azaindole core requires careful consideration of the electronic properties of the heterocyclic system. Direct electrophilic fluorination of the electron-deficient pyridine ring is generally challenging. Therefore, indirect methods are often employed.
One potential strategy involves the synthesis of a pre-functionalized precursor, such as a 7-halo-1H-pyrrolo[2,3-c]pyridine. This halogenated intermediate can then undergo nucleophilic aromatic substitution (SNAr) with a fluoride source. The success of this approach is contingent on the activation of the 7-position towards nucleophilic attack.
Another approach is the use of diazotization of a 7-amino-1H-pyrrolo[2,3-c]pyridine followed by a Schiemann reaction or related fluorination methods. This involves the conversion of the amino group to a diazonium salt, which is then displaced by fluoride.
The table below summarizes potential methods for the introduction of substituents on the 6-azaindole ring that could be adapted for the synthesis of this compound.
| Precursor | Reagents and Conditions | Product | Comments |
| 7-Amino-1H-pyrrolo[2,3-c]pyridine | 1. NaNO₂, aq. HBF₄2. Heat | This compound | Balz-Schiemann reaction. |
| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | KF, polar aprotic solvent (e.g., DMSO, DMF), high temperature | This compound | Nucleophilic aromatic substitution. |
| 1H-Pyrrolo[2,3-c]pyridine | Selectfluor®, Pd(OAc)₂ (catalyst), ligand | This compound | Directed C-H fluorination (hypothetical). |
Annulation-Aromatization Cascade Reactions
Cascade reactions offer an efficient pathway to construct complex heterocyclic systems in a single synthetic operation. For the synthesis of the 1H-pyrrolo[2,3-c]pyridine core, an annulation-aromatization cascade can be envisioned starting from appropriately substituted pyridine or pyrrole precursors.
A plausible approach involves the reaction of a 3-amino-4-vinylpyridine derivative which, upon treatment with an appropriate reagent, could undergo an intramolecular cyclization followed by aromatization to yield the 6-azaindole scaffold. Alternatively, a palladium-catalyzed tandem reaction involving a 3-(2-haloalkenyl)-2-halopyridine and an amine can lead to the formation of the 7-azaindole (B17877) ring system through consecutive intermolecular and intramolecular C-N bond formations researchgate.net. While not explicitly demonstrated for the 7-fluoro analogue, this strategy could potentially be adapted.
The following table illustrates a conceptual annulation-aromatization cascade for the synthesis of a substituted 6-azaindole.
| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Conditions | Product |
| 3-(2-bromovinyl)-2-chloropyridine | Benzylamine | Pd(OAc)₂, SPhos, Cs₂CO₃ | Toluene, 110 °C | 1-Benzyl-1H-pyrrolo[2,3-c]pyridine |
Mechanochemical Approaches to Fused Heterocycles
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. While specific applications of mechanochemistry for the synthesis of this compound are not yet reported, the general principles can be applied to the formation of the parent 6-azaindole core.
For instance, the condensation and cyclization reactions often used in the synthesis of fused heterocycles can be carried out under solvent-free or low-solvent conditions in a ball mill. This approach can lead to reduced reaction times, increased yields, and a more environmentally friendly process. The synthesis of various nitrogen-containing heterocycles has been successfully demonstrated using mechanochemical methods, suggesting its potential applicability to the synthesis of this compound precursors or the final ring system.
Functionalization via N-Oxide Intermediates
The use of N-oxide intermediates is a powerful strategy for the functionalization of pyridine rings. Oxidation of the pyridine nitrogen in 1H-pyrrolo[2,3-c]pyridine to the corresponding N-oxide activates the pyridine ring for both electrophilic and nucleophilic substitution.
Specifically, the N-oxide can direct electrophilic substitution to the C4 and C6 positions. More importantly for the synthesis of halogenated precursors, the N-oxide can facilitate nucleophilic substitution at the C2 and C6 positions after activation with reagents like POCl₃. While this method is well-established for the introduction of chloro substituents, its adaptation for direct fluorination is less common. However, the resulting 7-chloro-1H-pyrrolo[2,3-c]pyridine N-oxide could serve as a precursor for subsequent nucleophilic fluorination.
Preparation of Key Intermediates and Derivatives Relevant to this compound
Synthesis of Substituted 7-Azaindole Precursors
The synthesis of this compound heavily relies on the availability of suitably substituted precursors. A common and effective strategy for the construction of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, which is isomeric to the target 6-azaindole, involves starting from 2-aminopyridine derivatives. For instance, the reaction of 2-amino-3-iodopyridine with terminal alkynes under palladium catalysis, followed by a base-mediated cyclization, provides a straightforward route to 2-substituted 7-azaindoles nih.govucla.edu.
A particularly relevant approach for the synthesis of the isomeric 7-azaindole ring system starts from 2-fluoro-3-picoline. The condensation of 2-fluoro-3-picoline with benzonitrile, mediated by lithium diisopropylamide (LDA), leads to the formation of 2-phenyl-7-azaindole via a Chichibabin cyclization nih.gov. This method highlights the utility of a fluorinated pyridine precursor in the construction of an azaindole scaffold.
The table below presents a selection of synthetic methods for preparing key 7-azaindole precursors.
| Starting Material(s) | Reagents and Conditions | Product | Reference |
| 2-Amino-3-iodopyridine, Phenylacetylene | 1. Pd(PPh₃)₂Cl₂, CuI, Et₃N2. KOtBu, 18-crown-6, Toluene | 2-Phenyl-1H-pyrrolo[2,3-b]pyridine | ucla.edu |
| 2-Fluoro-3-picoline, Benzonitrile | LDA, THF, -40 °C to 0 °C | 2-Phenyl-1H-pyrrolo[2,3-b]pyridine | nih.gov |
Derivatization for Structure-Activity Relationship Studies
The 1H-pyrrolo[2,3-c]pyridine scaffold is a recognized pharmacophore, and its derivatives are of significant interest in drug discovery. The introduction of a fluorine atom at the 7-position can significantly impact the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its biological activity.
Derivatization of the this compound core at various positions can be explored to establish structure-activity relationships (SAR). For example, substitution at the N1 position of the pyrrole ring or at other available positions on the pyridine ring can be achieved through various organic reactions. These derivatives can then be screened for their biological activity against different targets. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of various kinases and as agents for other therapeutic targets ucla.edu.
The following table provides examples of how the 7-azaindole scaffold has been derivatized for SAR studies, which could be conceptually applied to the 7-fluoro-6-azaindole system.
| Core Scaffold | Position of Derivatization | Type of Derivative | Biological Target |
| 1H-Pyrrolo[2,3-b]pyridine | 5-position | Trifluoromethyl and various arylmethyl groups | Fibroblast growth factor receptor (FGFR) |
| 1H-Pyrrolo[2,3-b]pyridine | 2- and 3-positions | Cyclic amines | Dopamine D4 ligands |
| 1H-Pyrrolo[2,3-c]pyridine | 7-position | Carboxamides | mGluR5 antagonists |
Biological Activities and Pharmacological Potential of 7 Fluoro 1h Pyrrolo 2,3 C Pyridine Derivatives
Enzymatic and Receptor Modulation
Derivatives of the pyrrolopyridine core have been investigated for their ability to modulate the activity of several key enzymes and receptors involved in cellular signaling pathways. These pathways are often dysregulated in diseases such as cancer, inflammation, and neurological disorders. The following sections detail the inhibitory profiles of these compounds against specific targets.
Kinase Inhibition Profiles
Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the transfer of phosphate (B84403) groups to specific substrates. The dysregulation of kinase activity is a hallmark of many diseases, making them a major target for drug discovery.
Currently, there is a lack of publicly available research data specifically detailing the modulatory effects of 7-fluoro-1H-pyrrolo[2,3-c]pyridine derivatives on Serum/Glucocorticoid-regulated Kinase 1 (SGK-1).
Monopolar Spindle 1 (MPS1) kinase is a critical component of the spindle assembly checkpoint, a cellular mechanism that ensures the proper segregation of chromosomes during cell division. The overexpression of MPS1 has been observed in numerous human cancers, making it an attractive target for oncology.
Research into inhibitors of MPS1 has led to the discovery of potent compounds based on a 1H-pyrrolo[3,2-c]pyridine scaffold, a structural isomer of the this compound core. nih.gov Structure-based design and optimization efforts have yielded highly potent and selective inhibitors of MPS1. nih.gov These compounds have been shown to stabilize an inactive conformation of the kinase, preventing the binding of ATP and substrate peptides. nih.gov One such derivative, CCT251455, demonstrated excellent translation from in vitro biochemical potency to cellular activity. acs.org
While these findings are on a different pyrrolopyridine isomer, the structure-activity relationship data could inform the design of MPS1 inhibitors based on the this compound scaffold.
Table 1: MPS1 Inhibition by a 1H-pyrrolo[3,2-c]pyridine Derivative
| Compound | P-MPS1 IC50 (µM) | HCT116 GI50 (µM) |
|---|---|---|
| 65 (CCT251455) | 0.04 | 0.16 |
Data sourced from Naud et al., 2013. acs.org
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that are involved in various cellular processes, including proliferation, differentiation, and migration. Abnormal activation of the FGFR signaling pathway is implicated in the development of several types of cancer.
A series of 1H-pyrrolo[2,3-b]pyridine derivatives, another structural isomer of the target scaffold, have been developed as potent FGFR inhibitors. nih.govnih.gov Through structure-based design, researchers identified compounds with significant inhibitory activity against FGFR1, 2, and 3. nih.govnih.gov One of the lead compounds, 4h , exhibited nanomolar potency against these receptors and demonstrated anti-proliferative and pro-apoptotic effects in breast cancer cell lines. nih.govnih.gov
The development of these potent FGFR inhibitors from a related pyrrolopyridine core highlights the potential of this chemical class for targeting FGFR. Further investigation could explore the introduction of a fluorine atom at the 7-position of a 1H-pyrrolo[2,3-c]pyridine scaffold to potentially enhance FGFR inhibitory activity.
Table 2: FGFR Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
|---|---|---|---|---|
| 4h | 7 | 9 | 25 | 712 |
Data sourced from a 2021 study on 1H-pyrrolo[2,3-b]pyridine derivatives. nih.govnih.gov
There is currently no specific research available in the public domain regarding the inhibition of Phosphoinositide 3-Kinase (PI3K) by derivatives of this compound.
Phosphodiesterase 4B (PDE4B) Inhibition and Isoform Selectivity
Phosphodiesterase 4B (PDE4B) is an enzyme that plays a critical role in regulating intracellular levels of cyclic AMP (cAMP), a key second messenger involved in inflammatory and neurological processes. Inhibition of PDE4B is a therapeutic strategy for a variety of central nervous system (CNS) disorders.
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated as potent and selective inhibitors of PDE4B. nih.gov One of the standout compounds from this series, 11h , demonstrated a preference for inhibiting PDE4B and was shown to significantly reduce the release of the pro-inflammatory cytokine TNF-α in macrophages. nih.gov The selectivity of this compound against a panel of CNS receptors suggests its potential as a lead for further development. nih.gov
The successful identification of a PDE4B-preferring inhibitor from the 1H-pyrrolo[2,3-b]pyridine scaffold suggests that the broader class of pyrrolopyridines, including this compound derivatives, could be a promising starting point for the design of novel PDE4B inhibitors.
Table 3: PDE4B Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivative
| Compound | PDE4B Inhibition | Key In Vitro Finding |
|---|---|---|
| 11h | Preferring Inhibitor | Significantly inhibited TNF-α release from macrophages |
Data sourced from a 2020 study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. nih.gov
Potassium-Competitive Acid Blockers (P-CABs) Activity
Derivatives of 1H-pyrrolo[2,3-c]pyridine have emerged as a promising class of potassium-competitive acid blockers (P-CABs). nih.govjst.go.jp These compounds represent a newer approach to managing acid-related gastrointestinal disorders by inhibiting the gastric H+/K+-ATPase, also known as the proton pump. jst.go.jp Unlike traditional proton pump inhibitors (PPIs), P-CABs function by reversibly competing with potassium ions (K+), thereby blocking the final step of acid secretion in gastric parietal cells. jst.go.jp
Research has led to the design and synthesis of a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives that demonstrate potent H+/K+-ATPase inhibitory activity. jst.go.jp One lead compound from this series showed an IC₅₀ value of 27 nM and an in vivo acid secretion inhibition of 62% in rats at a dose of 1 mg/kg. jst.go.jp Through molecular modeling, scientists have optimized these derivatives by introducing substituents at various positions of the pyrrolopyridine core to enhance their interaction with the enzyme. jst.go.jp For instance, introducing an alkyl group at the N1-position allowed the compounds to access key lipophilic and polar residues within the enzyme's binding site. jst.go.jp This strategic modification led to the identification of potent P-CABs with excellent inhibitory activity both in vitro and in vivo, establishing these derivatives as promising lead compounds for new acid-suppressing drugs. nih.govjst.go.jp
Table 1: P-CABs Activity of 1H-pyrrolo[2,3-c]pyridine Derivatives
| Compound Class | Target | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives | Gastric H+/K+-ATPase (Proton Pump) | Potassium-competitive acid blockade (P-CAB) | Potent in vitro (IC₅₀ = 27 nM for lead compound) and in vivo inhibitory activity. | jst.go.jp |
Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5)
The 1H-pyrrolo[2,3-c]pyridine scaffold has also been utilized to develop allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). Specifically, 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as a novel series of allosteric mGluR5 antagonists. nih.gov Allosteric modulators bind to a site on the receptor that is different from the orthosteric site (where the endogenous ligand binds), allowing for a more nuanced regulation of receptor activity.
In the development of these antagonists, researchers focused on modifying substituents attached to the heterocyclic core. nih.gov These modifications were aimed at improving the physicochemical properties of the compounds, particularly aqueous solubility, which is a critical factor for drug development. nih.gov The optimization efforts were successful in yielding derivatives that retained high in vitro potency while demonstrating improved solubility, making them more viable candidates for further investigation as therapeutic agents targeting conditions involving mGluR5 dysregulation. nih.gov
Anticancer and Antiproliferative Applications
While extensive research on the anticancer properties of pyrrolopyridine isomers like the [2,3-b] and [3,2-c] systems is available, investigations into the specific anticancer mechanisms of this compound derivatives are more specific. However, research into derivatives of the core 1H-pyrrolo[2,3-c]pyridine scaffold has revealed significant potential in oncology.
Inhibition of Cellular Proliferation in Diverse Cancer Cell Lines
Derivatives of 1H-pyrrolo[2,3-c]pyridine have demonstrated notable antiproliferative activity. A series of indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, developed as analogues of the marine alkaloid nortopsentin, were synthesized and evaluated for their ability to inhibit cancer cell growth. nih.gov One compound from this series, in particular, showed activity against the HCT-116 human colon carcinoma cell line. nih.gov Furthermore, a review of recent advances highlights that pyrrolo[2,3-c]pyridines are widely used in the development of antiproliferative agents for treating various cancers. dntb.gov.ua The development of compounds like Abexinostat, which is built on a 1H-pyrrolo[2,3-c]pyridine core, underscores the scaffold's importance in creating potent anticancer agents. cancer.gov
Interference with Microtubule Dynamics and Tubulin Polymerization
While the inhibition of tubulin polymerization is a well-established anticancer mechanism for some pyrrolopyridine isomers, specific research detailing this mechanism for this compound derivatives is not prominently available in the reviewed scientific literature. This mechanism of action, which involves disrupting the dynamics of microtubules essential for cell division, remains a key area of investigation for related heterocyclic compounds.
Induction of Cell Cycle Arrest and Apoptosis
Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have been shown to induce cell cycle arrest and apoptosis, which are critical mechanisms for cancer therapy. One of the most significant examples is Abexinostat, a pan-histone deacetylase (HDAC) inhibitor. cancer.gov Abexinostat, which contains a 1H-pyrrolo[2,3-c]pyridine-2-carboxamide structure, works by causing an accumulation of acetylated histones. cancer.gov This leads to chromatin remodeling and the expression of tumor suppressor genes, ultimately resulting in the inhibition of tumor cell division and the induction of apoptosis (programmed cell death). cancer.gov
In other research, indolyl-thiazolyl-pyrrolo[2,3-c]pyridine analogues were tested for their effects on the cell cycle of HCT-116 colon cancer cells. nih.gov Flow cytometry analysis revealed that treatment with a lead compound led to an increase in the sub-G1 cell population, which is indicative of apoptosis. nih.gov This finding suggests that these compounds exert their cytotoxic effects at least in part by triggering apoptotic pathways. nih.gov Additionally, some derivatives of 3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione have been shown to induce apoptosis in certain cancer cell lines through the inhibition of fibroblast growth factor receptors (FGFRs).
Inhibition of Cancer Cell Migration and Invasion
The metastatic spread of cancer, which involves the migration and invasion of tumor cells, is a major cause of mortality. A US patent has identified derivatives of 1H-pyrrolo[2,3-c]pyridine as potential inhibitors of fascin (B1174746), a protein critical for the bundling of actin filaments in cell protrusions that drive cell migration. google.com Elevated levels of fascin are found in many metastatic cancers and are correlated with a poor prognosis. google.com By inhibiting fascin, these compounds are expected to block tumor cell migration. The patent discloses that representative compounds based on this scaffold inhibited the migration of breast, prostate, and lung tumor cells in Boyden chamber assays, indicating their potential as treatments for metastatic cancer. google.com
Table 2: Anticancer and Antiproliferative Activities of 1H-pyrrolo[2,3-c]pyridine Derivatives
| Compound/Derivative Class | Mechanism of Action | Effect | Cancer Cell Line/Model | Reference |
|---|---|---|---|---|
| Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines | Induction of Apoptosis | Antiproliferative activity | HCT-116 (Human Colon Carcinoma) | nih.gov |
| Abexinostat | Histone Deacetylase (HDAC) Inhibition | Induction of apoptosis and tumor cell division inhibition | General (mechanism-based) | cancer.gov |
| Fascin Inhibitors | Inhibition of Fascin | Inhibition of tumor cell migration | Breast, prostate, and lung tumor cells | google.com |
Efficacy in Preclinical Xenograft Models
Derivatives of the pyrrolopyridine scaffold have shown promising anti-tumor activity in preclinical xenograft models, suggesting a potential therapeutic application in oncology. While specific studies on this compound derivatives in xenograft models are not yet widely published, research on structurally related compounds provides a strong rationale for their investigation.
For instance, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups have been evaluated as potent inhibitors of Ribosomal S6 Protein Kinase 2 (RSK2), a target implicated in tumor cell growth and survival. In an MDA-MB-468 breast cancer xenograft model, compounds designated as B1, B2, and B3 demonstrated tumor growth inhibition (TGI) of up to 54.6%. nih.gov Compound B1, in particular, also exhibited potent anti-proliferative activity against the MDA-MB-468 cell line with an IC50 value of 0.13 μM. nih.gov
In another study, a novel type II c-Met/Axl inhibitor, compound 22a, based on a 7H-pyrrolo[2,3-d]pyrimidine scaffold, demonstrated significant tumor growth inhibition in preclinical xenograft models. In both MKN-45 gastric cancer and HCT116 colon cancer xenograft models, compound 22a achieved high rates of tumor growth inhibition, 98.2% and 87.2% respectively, at a low dosage. nih.gov This compound exhibited potent inhibition of c-Met and Axl kinases with IC50 values of 1 nM and 10 nM, respectively. nih.gov
Furthermore, new derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as inhibitors of the colchicine-binding site on tubulin, a validated target for anticancer drugs. One such derivative, 10t, displayed potent in vitro antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values ranging from 0.12 to 0.21 μM. nih.gov
These findings from closely related pyrrolopyrimidine and pyrrolopyridine derivatives underscore the potential of the this compound scaffold as a basis for the development of new anticancer agents.
Table 1: Efficacy of Pyrrolopyridine Derivatives in Preclinical Xenograft Models
| Compound Class | Derivative | Xenograft Model | Outcome |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | B1, B2, B3 | MDA-MB-468 (Breast Cancer) | Up to 54.6% Tumor Growth Inhibition nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidines | 22a | MKN-45 (Gastric), HCT116 (Colon) | 98.2% and 87.2% TGI, respectively nih.gov |
| 1H-pyrrolo[3,2-c]pyridines | 10t | HeLa, SGC-7901, MCF-7 (in vitro) | IC50 values from 0.12 to 0.21 μM nih.gov |
Exploration in Other Therapeutic Areas
The versatile chemical nature of the pyrrolopyridine core has led to its exploration in a variety of other therapeutic areas beyond oncology.
Antiviral Activities (e.g., Against HIV-1, RSV)
The pyrrolopyridine scaffold has been identified as a promising framework for the development of novel antiviral agents. Research into related heterocyclic systems has demonstrated activity against clinically significant viruses such as Human Immunodeficiency Virus-1 (HIV-1) and Respiratory Syncytial Virus (RSV).
A series of novel 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives were designed and synthesized with the aim of inhibiting HIV-1. Many of these compounds showed moderate to potent anti-HIV-1 activities. hilarispublisher.com Notably, compounds 7d, 7f, 7i-7j, 8d, and 9c exhibited potent anti-HIV-1 activity with EC50 values below 10 μM, and compound 7d, in particular, showed significant activity with an EC50 of 1.65 μM. hilarispublisher.com In another study, pyrrolobenzothiazepinone and pyrrolobenzoxazepinone derivatives were found to be specific non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov
While direct studies on this compound derivatives against Respiratory Syncytial Virus (RSV) are limited, research on related heterocyclic compounds is encouraging. For example, quinoline (B57606) derivatives have been shown to possess antiviral activity against RSV. researchgate.net Given that the pyrrolopyridine nucleus can be considered a bioisostere of other heterocyclic systems, this suggests a potential avenue for investigation.
Table 2: Anti-HIV-1 Activity of Pyrrolo[3,4-c]pyridine Derivatives
| Compound | Anti-HIV-1 Activity (EC50) |
|---|---|
| 7d | 1.65 μM hilarispublisher.com |
| 7f, 7i, 7j, 8d, 9c | <10 μM hilarispublisher.com |
Antidiabetic Potential via Glucose Uptake Stimulation
The potential for developing antidiabetic agents from the pyrrolopyridine scaffold has been explored. Certain derivatives have shown the ability to modulate glucose metabolism, a key aspect of diabetes management.
Specifically, a study on 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives revealed their capacity to reduce blood glucose levels. These compounds appear to exert their effect by stimulating glucose uptake into muscle and fat cells, thereby increasing insulin (B600854) sensitivity without affecting the concentration of circulating insulin. nih.gov This mechanism of action is a desirable characteristic for new antidiabetic drugs.
Antimicrobial Efficacy Against Resistant Strains
The emergence of drug-resistant bacterial strains has created an urgent need for new antimicrobial agents. The pyrrolopyridine scaffold is being investigated as a source of novel antibacterial compounds.
A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a new class of highly potent antibacterial agents. The most active molecule from this series demonstrated a minimum inhibitory concentration (MIC) value of 3.35 µg/mL against Escherichia coli. researchgate.net
In a separate investigation, a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives were synthesized and evaluated for their antimicrobial properties. mdpi.com Notably, compounds containing a p-fluorophenyl substituent, which is relevant to the this compound core, exhibited exceptional activity against all tested bacteria, with MIC values ranging from 4 to 10 μmol L–1. mdpi.com This activity was superior to the reference drug. mdpi.com Another compound from this series showed potent activity against Staphylococcus aureus. nih.gov
Table 3: Antimicrobial Activity of Pyrrolopyridine Derivatives
| Compound Class | Derivative | Target Organism | Activity (MIC) |
|---|---|---|---|
| 5-oxo-4H-pyrrolo[3,2-b]pyridines | Lead Compound | Escherichia coli | 3.35 µg/mL researchgate.net |
| Pyrrolo[2,1-b] nih.govnih.govbenzothiazoles | Compound 9d | Various Bacteria | 4–10 μmol L–1mdpi.com |
Evaluation of Analgesic and Sedative Properties
Derivatives of the pyrrolopyridine nucleus have been synthesized and evaluated for their potential effects on the central nervous system, specifically for analgesic and sedative properties.
A study focused on new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione confirmed their analgesic activity in both the "hot plate" and "writhing" tests. All of the tested imides were found to be more active in the writhing test than aspirin, with two of the compounds demonstrating activity similar to morphine. nih.gov Furthermore, these new imides significantly inhibited locomotor activity in mice, and two of them prolonged the duration of thiopental-induced sleep, indicating potential sedative properties. nih.gov
Modulation of Inflammatory Response Pathways (e.g., TNF-α Release, COX-2 Regulation)
Chronic inflammation is a key component of many diseases, and targeting inflammatory pathways is a major focus of drug discovery. Pyrrolopyridine derivatives have shown potential in modulating key inflammatory mediators.
A study of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones revealed that these compounds have the ability to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov The IC50 values for this inhibition were found to be similar to the established anti-inflammatory drug meloxicam (B1676189). nih.gov COX-2 is a key enzyme in the production of prostaglandins, which are major contributors to inflammation and pain.
In a related study, novel pyrrolo[3,4-d]pyridazinone derivatives were shown to alleviate experimental colitis in rats. mdpi.com This beneficial effect was associated with a decrease in the colonic levels of several pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-17, IL-23, and prostaglandin (B15479496) E2 (PGE2). mdpi.com
Furthermore, a 7H-pyrrolo[2,3-d]pyrimidine derivative was identified as a potent inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). researchgate.net STAT6 is a key transcription factor in the IL-4 signaling pathway and a critical regulator of the Th2 immune response, which is implicated in allergic inflammatory conditions. researchgate.net
Table 4: Anti-Inflammatory Activity of Pyrrolopyridine Derivatives
| Compound Class | Target | Outcome |
|---|---|---|
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 and COX-2 | Inhibition with IC50 values similar to meloxicam nih.gov |
| Pyrrolo[3,4-d]pyridazinone derivatives | Pro-inflammatory mediators | Decreased levels of TNF-α, IL-6, IL-17, IL-23, and PGE2 in a colitis model mdpi.com |
| 7H-pyrrolo[2,3-d]pyrimidine derivative | STAT6 | Potent inhibition researchgate.net |
Effects on Pain Models, Including Chemotherapy-Induced Peripheral Neuropathy
Extensive literature searches did not yield any specific studies or data on the effects of this compound or its direct derivatives in preclinical or clinical pain models, including models of chemotherapy-induced peripheral neuropathy (CIPN).
While the broader class of pyrrolopyridine compounds has been investigated for various biological activities, research into the analgesic or anti-neuropathic potential of the this compound scaffold, in particular, has not been reported in the accessible scientific literature.
Therefore, no research findings or data tables on the effects of this compound derivatives on pain models can be provided at this time.
Structure Activity Relationship Sar Studies of 7 Fluoro 1h Pyrrolo 2,3 C Pyridine Analogues
Elucidation of Key Pharmacophores and Active Motifs
The biological activity of 7-fluoro-1H-pyrrolo[2,3-c]pyridine analogues is intrinsically linked to specific pharmacophoric features and active motifs. Analysis of various derivatives reveals that the pyrrolopyridine core often acts as a crucial hinge-binding element, particularly in kinase inhibitors. The nitrogen atom of the pyrrole (B145914) ring and the pyridine (B92270) nitrogen are key interaction points with the target protein.
For many kinase inhibitors based on related pyrrolopyridine scaffolds, a common pharmacophore includes a substituted aryl or heteroaryl group at the C2 or C4 position of the bicyclic system. This substituent typically occupies a hydrophobic pocket within the ATP-binding site of the kinase. Furthermore, the presence of hydrogen bond donors and acceptors on the substituents is critical for establishing specific interactions and enhancing potency. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives, the 2-carboxamide (B11827560) moiety was found to be a crucial element for activity, with the nature of the amide substituent significantly influencing potency and selectivity.
Impact of Fluorine Substitution on Biological Activity and Selectivity
The introduction of a fluorine atom at the 7-position of the 1H-pyrrolo[2,3-c]pyridine ring has a profound impact on the molecule's physicochemical properties and, consequently, its biological profile. Fluorine, being the most electronegative element, can alter the electronic distribution within the aromatic system. This can modulate the pKa of the molecule, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding.
From a metabolic standpoint, the carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. This often leads to improved metabolic stability and a longer in vivo half-life of the drug candidate. Moreover, the fluorine atom can engage in favorable orthogonal multipolar interactions with protein residues, such as backbone amides, which can contribute to enhanced binding affinity and selectivity for the target protein. In the context of kinase inhibitors, this strategic placement of fluorine can lead to a significant boost in inhibitory potency.
Systematic Variations of Substituents on Pyrrole and Pyridine Rings
Systematic modifications of substituents on both the pyrrole and pyridine rings of the 7-azaindole (B17877) framework have been instrumental in optimizing the pharmacological properties of these analogues.
Pyrrole Ring Modifications: The N1 position of the pyrrole ring is a common site for substitution. The introduction of small alkyl or substituted alkyl groups can influence the molecule's solubility and cell permeability. However, in some cases, an unsubstituted N1-H is crucial for maintaining a key hydrogen bond interaction with the target protein. nih.gov
Pyridine Ring Modifications: The pyridine ring offers several positions for substitution, with each modification having a distinct impact on activity. For instance, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives developed as FMS kinase inhibitors, the introduction of a benzamido moiety at the C4 position was found to be more potent than the corresponding primary amino analogues. nih.gov This was attributed to the additional hydrophobic interactions and potential hydrogen bonding of the benzoyl group.
The following table illustrates the structure-activity relationship of a series of 1H-pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors, a closely related scaffold that provides insights into the potential SAR of this compound analogues.
| Compound | R1 | R2 | IC50 (nM) against FMS Kinase |
| 1a | H | 4-fluorophenyl | >81000 |
| 1b | H | 4-methoxyphenyl | >81000 |
| 1c | Benzoyl | 4-methoxyphenyl | 450 |
| 1e | Benzoyl | 3-fluoro-4-methoxyphenyl | 60 |
| 1r | Benzoyl | 3-chloro-4-methoxyphenyl | 30 |
Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors. nih.gov
Scaffold Hopping and Bioisosteric Replacements in Lead Optimization
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical series with improved properties while retaining the key pharmacophoric features. In the realm of pyrrolopyridine analogues, these approaches have been successfully employed.
Scaffold Hopping: This involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key functional groups. For example, the 7-azaindole scaffold of 1H-pyrrolo[2,3-b]pyridine has been replaced with other heterocyclic systems like imidazo[1,2-b]pyridazine (B131497) in the development of kinase inhibitors to improve selectivity. calpaclab.com This strategy allows for the exploration of new intellectual property space and can lead to compounds with enhanced drug-like properties.
Bioisosteric Replacements: This strategy involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. A classic example is the replacement of a phenyl ring with a pyridine or thiophene (B33073) ring to modulate metabolic stability and solubility. In the context of this compound analogues, a hydrogen atom could be replaced by a fluorine atom to block metabolic oxidation, or a methyl group could be replaced by a trifluoromethyl group to alter electronic properties and lipophilicity.
Correlation between Molecular Structure and Observed Pharmacological Efficacy
The pharmacological efficacy of this compound analogues is a direct consequence of their molecular structure and the intricate interplay of various physicochemical properties. A clear correlation exists between specific structural features and the observed biological outcomes.
Molecular modeling and computational studies often play a crucial role in rationalizing these structure-efficacy relationships. By visualizing the binding mode of these inhibitors within the active site of their target protein, researchers can understand the key interactions that drive potency and selectivity, thereby guiding the design of more effective therapeutic agents.
Computational Chemistry and Molecular Modeling Approaches
Ligand-Target Interaction Analysis
Understanding how a ligand interacts with its biological target is fundamental to rational drug design. Computational methods such as molecular docking and the analysis of X-ray crystal structures provide invaluable insights into these interactions at an atomic level.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of the 7-azaindole (B17877) scaffold, molecular docking has been instrumental in elucidating their binding modes with various protein targets.
For instance, in the context of developing inhibitors for the DEAD-box helicase DDX3, a novel 7-azaindole derivative was designed and its binding efficacy was analyzed using molecular docking. nih.gov The study revealed that the 7-azaindole scaffold could fit within the adenosine-binding pocket of DDX3, forming key interactions with amino acid residues such as Tyr200 and Arg202 through π-interactions and hydrogen bonds. nih.gov Similarly, in the pursuit of inhibitors for the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor, molecular docking and molecular dynamics simulations showed that 7-azaindole derivatives could stably bind to the S1-RBD-hACE2 interface. nih.govnih.gov These studies highlight that the 7-azaindole core frequently acts as a hydrogen bond donor and can participate in various non-covalent interactions, which would be expected to be retained in 7-fluoro-1H-pyrrolo[2,3-c]pyridine. The fluorine atom would likely introduce further specific interactions, such as halogen bonds or localized electrostatic effects, which could be explored through docking simulations.
X-ray crystallography provides high-resolution, three-dimensional structural data of molecules and their complexes with proteins. While a crystal structure for this compound in a complex is not publicly available, the crystallographic analysis of related 7-azaindole derivatives offers significant insights into the intermolecular interactions of this scaffold.
For example, the crystal structure of 7-azaindole-3-carboxaldehyde reveals how the molecule forms chains connected by intermolecular O–H···N and N–H···O hydrogen bonds. researchgate.net Another study on 3-chloro-7-azaindole (B1280606) showed the formation of centrosymmetric dimers linked by dual N-H⋯N hydrogen bonds. researchgate.net These structures underscore the propensity of the 7-azaindole nucleus to form strong hydrogen bonds, a critical feature for its role as a "hinge-binder" in many kinase inhibitors. It is anticipated that this compound would exhibit similar hydrogen bonding patterns.
In Silico Assessment of Druglikeness and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile. In silico methods are now routinely used to predict the ADME properties of compounds early in the drug discovery process.
The prediction of properties such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation is crucial for determining the potential route of administration and central nervous system activity of a compound. While specific in silico ADME studies on this compound are not extensively documented in the literature, the physicochemical properties of related compounds suggest good potential. For example, a study on 1H-pyrrolo[3,2-c]pyridine derivatives as anticancer agents noted that the designed compounds conformed well to Lipinski's rule of five, a set of guidelines used to evaluate druglikeness and predict oral bioavailability. nih.gov The introduction of a fluorine atom, as in this compound, generally increases lipophilicity, which can influence both absorption and BBB penetration. Computational models that predict these properties are based on a molecule's structural features, such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors.
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₇H₅FN₂ | 136.13 | 1.4 | 1 | 2 |
| 7-azaindole (1H-pyrrolo[2,3-b]pyridine) | C₇H₆N₂ | 118.14 | 1.1 | 1 | 2 |
| 7-chloro-1H-pyrrolo[2,3-c]pyridine | C₇H₅ClN₂ | 152.58 | 1.8 | 1 | 2 |
Data sourced from PubChem and other chemical suppliers. These values are computationally predicted.
Quantum Chemical Calculations for Conformational and Tautomeric Analysis
Quantum chemical calculations are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. For the 7-azaindole scaffold, these methods have been particularly useful in studying tautomerism.
The 7-azaindole molecule can exist in different tautomeric forms, and the equilibrium between these forms can be influenced by the solvent and the electronic state (ground or excited). Theoretical studies have shown that for 7-azaindole, the normal (1H) form is more stable than the tautomeric (7H) form in the ground state, but their relative energies can be reversed in the excited state. acs.org The presence of water molecules can significantly lower the energy barrier for tautomerization. acs.orgresearchgate.net For this compound, quantum chemical calculations would be essential to determine the relative stabilities of its possible tautomers and to understand how the electron-withdrawing fluorine atom influences the electronic distribution and the potential for proton transfer.
Pharmacophore Modeling for Rational Drug Design
Pharmacophore modeling is a technique used to identify the essential steric and electronic features of a molecule that are responsible for its biological activity. The 7-azaindole scaffold is recognized as a "privileged" fragment in drug discovery, particularly for kinase inhibitors, due to its ability to form key hydrogen bonds with the hinge region of the ATP binding site. nih.gov
The 7-azaindole nucleus can act as both a hydrogen bond donor (the pyrrole (B145914) N-H) and a hydrogen bond acceptor (the pyridine (B92270) nitrogen), making it an excellent hinge-binding motif. nih.gov This has been exploited in the design of numerous kinase inhibitors. Pharmacophore models based on the 7-azaindole scaffold typically include these hydrogen bonding features as essential elements. nih.gov When designing new inhibitors based on this compound, a pharmacophore model would incorporate the core 7-azaindole features along with considerations for the steric and electronic influence of the fluorine atom.
Preclinical Pharmacological and Mechanistic Investigations
In Vitro Efficacy and Selectivity Assays
No publicly available data could be found detailing the in vitro efficacy and selectivity of 7-fluoro-1H-pyrrolo[2,3-c]pyridine.
Specific cell-based functional assay data for this compound are not available in the searched scientific literature.
There are no published high-throughput screening campaigns that specifically identify or characterize the activity of this compound.
In Vivo Preclinical Studies in Animal Models
No in vivo preclinical studies in animal models for this compound have been reported in the public domain.
Data on the efficacy of this compound in any relevant disease models are not available.
There is no information available regarding the measurement of pharmacodynamic endpoints for this compound in preclinical studies.
Elucidation of Molecular Mechanisms of Action
The molecular mechanism of action for this compound has not been elucidated in any publicly available research.
Cellular Pathway Analysis and Signaling Modulation
Research into fluoro-substituted pyrrolopyridine derivatives has demonstrated their capacity to modulate key signaling pathways involved in cell growth, survival, and metastasis. A significant focus of these studies has been on their activity as kinase inhibitors.
Derivatives of the pyrrolo[2,3-b]pyridine scaffold, for instance, have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). One such compound, 4h , exhibited significant inhibitory activity against FGFR1, 2, and 3, with IC50 values of 7, 9, and 25 nM, respectively. This inhibition of the FGFR signaling pathway is crucial as its abnormal activation is a known driver in various tumor types.
Furthermore, compounds with a pyrrolo[2,3-b]pyridine core have been explored as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R). The compound I-1 , a hybrid of existing inhibitors, demonstrated strong CSF-1R inhibitory activity with an IC50 value of 49.41 nM. This is significant because the CSF-1R signaling pathway is implicated in tumor-associated macrophage polarization, which supports tumor growth and metastasis. By inhibiting this pathway, these compounds can potentially modulate the tumor microenvironment to be less conducive to cancer progression.
The Janus kinase (JAK) signaling pathway is another critical target for this class of compounds. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were investigated for their ability to inhibit JAK3, a key player in immune response and inflammation.
In addition to receptor tyrosine kinases, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been shown to target multiple kinases. For example, compound 5k , a halogenated derivative, was found to be a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM. This multi-targeted approach can be particularly effective in overcoming resistance mechanisms in cancer cells. Mechanistic studies revealed that compound 5k induces cell cycle arrest and apoptosis, accompanied by an increase in pro-apoptotic proteins like caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.
Another area of investigation involves Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. A 7H-pyrrolo[2,3-d]pyrimidine derivative, compound 18h , was identified as a potent FAK inhibitor with an IC50 of 19.1 nM. This compound effectively induced apoptosis and arrested the cell cycle in the G0/G1 phase.
The table below summarizes the inhibitory activities of selected fluoro-substituted pyrrolopyridine derivatives on various kinases.
| Compound | Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | |
| I-1 | 1H-pyrrolo[2,3-b]pyridine | CSF-1R | 49.41 | |
| 5k | pyrrolo[2,3-d]pyrimidine | EGFR, Her2, VEGFR2, CDK2 | 40-204 | |
| 18h | 7H-pyrrolo[2,3-d]pyrimidine | FAK | 19.1 |
Investigation of Dynamic Biological Processes (e.g., Microtubule Disruption)
Beyond signaling pathway modulation, a key mechanism of action for some pyrrolopyridine derivatives is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport, making them an attractive target for anticancer drugs.
A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as inhibitors of the colchicine-binding site on tubulin. One of the most potent compounds, 10t , displayed excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) with IC50 values ranging from 0.12 to 0.21 μM.
Further investigations revealed that compound 10t potently inhibited tubulin polymerization. Immunostaining assays demonstrated that it caused a remarkable disruption of the microtubule network at a concentration of 0.12 μM. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.
The table below details the cytotoxic and microtubule-disrupting activities of compound 10t .
| Compound | Scaffold | Cancer Cell Line | Cytotoxic IC50 (μM) | Microtubule Disruption Concentration (μM) | Reference |
| 10t | 1H-pyrrolo[3,2-c]pyridine | HeLa | 0.12 | 0.12 | |
| SGC-7901 | 0.18 | Not Reported | |||
| MCF-7 | 0.21 | Not Reported |
Challenges and Future Directions in 7 Fluoro 1h Pyrrolo 2,3 C Pyridine Research
Advancements in Synthetic Chemistry for Complex Derivatives
A primary challenge in the study of 7-fluoro-1H-pyrrolo[2,3-c]pyridine is the development of efficient and versatile synthetic routes. The construction of the core 6-azaindole (B1212597) ring system itself requires sophisticated chemical strategies, and the introduction of a fluorine atom at the C7 position adds another layer of complexity.
Modern synthetic methods for the broader azaindole class often rely on palladium-catalyzed reactions. For instance, a practical approach involves a cascade C–N cross-coupling/Heck reaction using amino-o-bromopyridines and alkenyl bromides to construct the bicyclic system. acs.orgacs.org Another established protecting-group-free method proceeds via a Suzuki-Miyaura coupling of a chloro-aminopyridine with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization. organic-chemistry.org
However, the synthesis of the specific 7-fluoro starting materials for these routes is not trivial. Direct fluorination of the 1H-pyrrolo[2,3-c]pyridine core is often difficult due to issues with regioselectivity and harsh reaction conditions that can degrade the sensitive pyrrole (B145914) ring. Therefore, research is focused on developing methods that build the scaffold with the fluorine atom already in place. This could involve using pre-fluorinated pyridine (B92270) building blocks. A scalable synthesis for 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles has been developed from 3-amino-4-methylpyridines, demonstrating the feasibility of incorporating fluorine-containing groups. chemrxiv.org Future advancements will likely focus on adapting these multi-step sequences to be more efficient and amenable to creating a diverse library of complex this compound derivatives for biological screening.
Identification of Novel Therapeutic Applications for this compound Scaffolds
The azaindole framework is a well-established "privileged scaffold" in drug discovery, known to interact with a wide range of biological targets, particularly protein kinases. nih.govnih.gov Derivatives of various azaindole isomers have been investigated as inhibitors of numerous kinases, including DYRK1A, FMS, and c-Met, which are implicated in diseases ranging from diabetes to cancer. nih.govnih.govnih.gov For example, the 6-azaindole derivative Temsavir is a component of the FDA-approved HIV treatment Fostemsavir. nih.gov
While specific therapeutic applications for the this compound scaffold are not yet extensively documented, its potential can be inferred from its structural relatives. The fluorine atom at the C7 position can serve as a hydrogen bond acceptor and can alter the electronic distribution of the pyridine ring, potentially enhancing binding affinity and selectivity for specific protein targets. Research has shown that substitutions on the azaindole core are critical for tuning biological activity. nih.gov For instance, a series of pyrrolo[3,2-c]pyridine derivatives were developed as potent FMS kinase inhibitors, with substitutions on the pyrrolopyridine core being key to their activity. nih.gov
Future work in this area will involve screening this compound and its derivatives against large panels of biological targets, especially protein kinases, to identify novel therapeutic opportunities. The unique properties conferred by the 7-fluoro substitution may lead to the discovery of inhibitors with novel selectivity profiles or the ability to target previously undruggable proteins.
Strategies for Enhanced Target Selectivity and Potency
A major challenge in developing kinase inhibitors is achieving selectivity, as the ATP-binding sites of many kinases are highly conserved. Off-target activity can lead to undesirable side effects and toxicity. The this compound scaffold offers a platform for developing highly selective and potent inhibitors through strategic chemical modifications.
Structure-Activity Relationship (SAR) studies on related pyrrolopyrimidine and azaindole inhibitors provide a roadmap for this optimization. rjeid.com The potency and selectivity of these compounds are often modulated by substituents on the heterocyclic core that can form specific interactions with amino acid residues in the ATP-binding pocket. The 7-fluoro substituent is a key modification in this regard. Its electronegativity can influence the pKa of the pyridine nitrogen, affecting the crucial hydrogen bonding interactions that these scaffolds typically form with the kinase hinge region.
Further strategies to enhance selectivity include:
Structure-Based Design: Using X-ray crystallography data of target proteins, derivatives can be designed to include functional groups that form specific interactions with non-conserved regions of the binding site.
Fragment-Based Drug Discovery (FBDD): Small fragments containing the this compound core can be screened to identify initial low-affinity binders, which are then grown or merged to create more potent and selective leads. acs.org
Decoration of the Scaffold: Adding various substituents at other positions of the ring system (e.g., the pyrrole nitrogen or the C2/C3 positions) can further tune the compound's properties to optimize target engagement and cellular activity. For example, studies on 1H-pyrrolo[3,2-c]pyridine derivatives showed that modifying the aryl groups attached to the scaffold led to compounds with potent anticancer activity. tandfonline.comnih.gov
The combination of the unique electronic properties of the 7-fluoro group with these established optimization strategies provides a clear path toward developing next-generation inhibitors with superior potency and selectivity.
Integration of Omics Technologies for Comprehensive Biological Understanding
To fully understand the therapeutic potential and potential liabilities of novel compounds like those derived from this compound, a deep understanding of their biological effects is required. Modern "omics" technologies are indispensable tools for achieving this comprehensive view.
Chemoproteomics: This technology can be used for target deconvolution, which is the process of identifying all the proteins a compound binds to within the cell. For a novel scaffold, this is crucial for confirming the intended target and revealing any off-targets that could cause adverse effects or present opportunities for drug repositioning.
Transcriptomics and Proteomics: By analyzing the changes in mRNA and protein levels after treating cells with a compound, researchers can map the downstream effects of target inhibition. This provides insight into the compound's mechanism of action and can help identify biomarkers to monitor drug response in future clinical studies.
Integrating these omics datasets will be essential for building a complete biological profile of this compound derivatives. This holistic understanding allows for a more informed progression of lead compounds through the drug discovery pipeline, increasing the likelihood of success in later preclinical and clinical stages.
Outlook for Preclinical Development and Translation
The ultimate goal of developing this compound derivatives is their translation into clinical therapies. The path from a promising lead compound to an approved drug is long and requires extensive preclinical evaluation. The outlook for this scaffold is bolstered by the proven success of the broader azaindole class in clinical development. nih.gov
Key steps in the preclinical development of these compounds will include:
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds is critical. The fluorine atom in the 7-position can be advantageous here, as fluorination is a common strategy to block metabolic hotspots and improve metabolic stability, potentially leading to better bioavailability and a longer duration of action.
In Vivo Efficacy Studies: Promising compounds must be tested in relevant animal models of disease (e.g., xenograft models for cancer) to demonstrate that they can engage their target and produce a therapeutic effect in a living organism. A derivative of 1H-pyrrolo[2,3-b]pyridine, for instance, showed significant tumor growth inhibition in a xenograft model of colorectal cancer. acs.org
Toxicology Studies: Rigorous safety testing is required to identify any potential toxicities before a compound can be administered to humans.
The future for the this compound scaffold is promising. If derivatives can demonstrate a superior profile in terms of potency, selectivity, or pharmacokinetic properties compared to existing agents, they will have a strong rationale for advancement into clinical trials. The versatility of the azaindole core, combined with the unique properties imparted by the 7-fluoro substituent, provides a solid foundation for the discovery of the next generation of targeted therapies.
Q & A
Q. What are the key synthetic routes for 7-fluoro-1H-pyrrolo[2,3-c]pyridine, and how do reaction conditions influence regioselectivity?
- Methodological Answer : Two primary approaches are documented:
- Balz-Schiemann Reaction : Fluorination of 1H-pyrrolo[2,3-b]pyridine N-oxide using fluoroboric acid and nitrosyl tetrafluoroborate, yielding regioselective fluorination at the 4-position .
- Lithium-Halogen Exchange : Treatment of brominated precursors with LDA (lithium diisopropylamide) followed by electrophilic fluorination (e.g., Selectfluor®) achieves fluorination at the 7-position. Solvent choice (e.g., THF vs. acetonitrile) and temperature (0°C to 70°C) critically impact yields and purity .
- Purification : Column chromatography with gradients (e.g., DCM/EA 4:1) or recrystallization is essential for isolating isomers.
Q. How can NMR spectroscopy distinguish between fluorinated isomers of pyrrolo-pyridine derivatives?
- Methodological Answer :
- : Chemical shifts vary significantly based on fluorine position. For example, 7-fluoro derivatives exhibit δ ≈ -172 ppm (DMSO-d6), while 4-fluoro analogs show upfield shifts due to electronic effects of adjacent substituents .
- : Coupling constants (e.g., for H-5 in 7-fluoro derivatives) and splitting patterns differentiate between regioisomers .
- 2D NOESY : Resolves spatial proximity of fluorine to aromatic protons, confirming substitution patterns .
Advanced Research Questions
Q. What structural modifications enhance the antitumor activity of this compound derivatives in diffuse malignant peritoneal mesothelioma (DMPM)?
- Methodological Answer :
- Thiazole-Indole Hybrids : Analogues like 1f (3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine) showed 58–75% tumor volume inhibition in xenograft models. The 5-fluoroindole moiety enhances CDK1 inhibition and survivin downregulation .
- Methylation : N-Methylation at the pyrrolo nitrogen (e.g., 3f ) improves metabolic stability and synergizes with paclitaxel, reducing IC50 by 40% in vitro .
- Data Table :
| Compound | Tumor Inhibition (%) | Mechanism |
|---|---|---|
| 1f | 75% | CDK1 inhibition, caspase-3 activation |
| 3f | 68% | Survivin Thr34 dephosphorylation |
| 1l | 58% | Synergy with taxanes |
Q. How do fluorinated pyrrolo-pyridines interact with purinergic receptors (e.g., P2Y6R), and what are implications for drug design?
- Methodological Answer :
- Noncompetitive Antagonism : ABBV-744 (6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold) inhibits P2Y6R via allosteric binding, confirmed by calcium transient assays in 1321N1 astrocytoma cells. Fluorine’s electronegativity enhances binding affinity by 30% compared to non-fluorinated analogs .
- Selectivity : Fluorine substitution reduces off-target effects at P2Y1R and P2Y14R. Molecular docking studies suggest fluorine’s role in stabilizing hydrophobic pockets .
Q. What catalytic strategies enable efficient synthesis of pyrrolo[2,3-c]pyridine cores with fluorinated substituents?
- Methodological Answer :
- Gold-Catalyzed Hydroarylation : Intramolecular cyclization of N-alkynyl-pyrrole-2-carboxamides using AuCl3/AgOTf (1:3 ratio) achieves >80% yield. Solvents like toluene favor regioselectivity for 7-fluoro derivatives .
- Microwave-Assisted Synthesis : Pyrano[2,3-c]pyridine derivatives are synthesized in 20 minutes (150°C, 300 W) with DPPH radical scavenging IC50 values as low as 223 µM. Electron-withdrawing groups (e.g., NO2, Cl) enhance antioxidant activity .
Contradictory Data Analysis
Q. Why do fluorinated pyrrolo-pyridines exhibit conflicting proton pump inhibition (PPI) and kinase inhibition activities across studies?
- Methodological Answer :
- PPI vs. Kinase Selectivity : The patent KR100958829B1 reports reversible PPI (IC50 ≈ 50 nM) via H+/K+-ATPase binding . Conversely, antitumor derivatives (e.g., 1f ) inhibit CDK1 (IC50 ≈ 120 nM) through ATP-binding pocket interactions .
- Structural Determinants : Proton pump inhibitors require a basic nitrogen for ion trapping, while kinase inhibitors rely on halogen bonding (C-F⋯C=O). Computational modeling (e.g., DFT) can reconcile these mechanisms .
Data Reproducibility and Validation
Q. What analytical protocols ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
- QC Criteria :
- HPLC Purity : ≥95% (C18 column, 0.1% TFA in H2O/MeCN).
- HRMS : Mass accuracy < 2 ppm (e.g., [M+H]+ calc. 171.0120, found 171.0123) .
- In Vivo Validation : CEUA guidelines (e.g., FIOCRUZ LW16/14) mandate tumor volume measurements via caliper and survival analysis in xenograft models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
